Product packaging for 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:)

5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13908059
M. Wt: 215.02 g/mol
InChI Key: SEJVGPHXQIMCQE-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1207625-29-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and fine chemical synthesis. With a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, this compound serves as a versatile precursor for the development of novel chemical entities . Its structure features a pyrrolopyridine scaffold, a privileged structure in drug discovery, strategically functionalized with bromo and fluoro substituents. These halogen atoms provide distinct reactive sites for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions, enabling rapid scaffold diversification for structure-activity relationship (SAR) studies . The rigid pyrrolo[3,2-b]pyridine core is structurally analogous to purines, making it a valuable isostere in the design of bioactive molecules. This scaffold is frequently explored in the synthesis of compounds targeting various enzymes and protein kinases . As a key intermediate, it is instrumental in the R&D of potential therapeutic agents, including antitumor compounds that act as colchicine-binding site inhibitors to disrupt tubulin polymerization . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions (inert atmosphere, 2-8°C) are recommended to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B13908059 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-4(9)3-6-5(11-7)1-2-10-6/h1-3,10H

InChI Key

SEJVGPHXQIMCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(N=C21)Br)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Established Routes for the Pyrrolo[3,2-b]pyridine Ring System Construction

The construction of the bicyclic pyrrolo[3,2-b]pyridine core can be approached in two main ways: by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or, conversely, by constructing the pyridine ring onto a pyrrole precursor. Additionally, intramolecular cyclization reactions, promoted by either base or acid, represent a powerful strategy for the formation of this fused heterocyclic system.

Formation of the Pyrrole Ring onto a Pre-existing Pyridine Ring

A common and effective strategy for the synthesis of the pyrrolo[3,2-b]pyridine scaffold involves the annulation of a pyrrole ring onto a suitably substituted pyridine derivative. This approach often begins with a substituted pyridine bearing functional groups that can be elaborated into the fused pyrrole ring.

One notable method starts from a 2,3-disubstituted pyridine. For instance, a 2-amino-3-halopyridine can serve as a versatile starting material. The amino group can be converted into a leaving group, such as a diazonium salt, or be involved in a condensation reaction, while the halogen provides a site for carbon-carbon bond formation to build the pyrrole ring.

Another established route is the Bartoli indole (B1671886) synthesis, which can be adapted for azaindoles. This reaction typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to form the pyrrole ring. nbuv.gov.ua Reductive cyclization of enamines derived from nitropyridines is another effective method. For example, the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields enamines, which upon reductive cyclization, produce the pyrrolo[2,3-c]pyridine core. nbuv.gov.ua

A key precursor for the title compound, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, can be synthesized from 6-amino-7-azaindole. This transformation is achieved through a diazotization reaction using hydrogen fluoride-pyridine and sodium nitrite, followed by a carefully controlled post-processing step to yield the desired fluorinated product in high yield. guidechem.com

Table 1: Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine via Diazotization

Starting Material Reagents Key Transformation Product Yield Reference
6-Amino-7-azaindole 1. HF-Pyridine, NaNO₂2. NaHCO₃, Ice, H₂O, EtOAc Diazotization and fluoro-dediazoniation 6-Fluoro-1H-pyrrolo[2,3-b]pyridine >70% guidechem.com

Formation of the Pyridine Ring onto a Pre-existing Pyrrole Ring

Alternatively, the pyridine ring can be constructed onto a pre-existing pyrrole scaffold. This approach is particularly useful when starting with highly functionalized or complex pyrrole derivatives. The synthesis often involves the introduction of appropriate functional groups at the 2 and 3-positions of the pyrrole ring, which can then be cyclized to form the fused pyridine ring.

For example, a pyrrole derivative with an amino group at the 2-position and a suitable carbon-based substituent at the 3-position can undergo condensation and cyclization with a three-carbon synthon to form the pyridine ring. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for creating substituted pyrroles that can serve as precursors in this strategy. wikipedia.org

Base-Mediated Intramolecular Cyclization Approaches

Base-mediated intramolecular cyclization is a widely employed strategy for the synthesis of various heterocyclic systems, including pyrrolo[3,2-b]pyridines. These reactions typically involve a precursor molecule containing both the pyrrole and pyridine fragments, or their acyclic precursors, linked by a flexible chain. The base then promotes a nucleophilic attack, leading to ring closure.

For instance, a suitably substituted pyrrole with a side chain containing an electrophilic center can undergo intramolecular cyclization onto the pyridine ring in the presence of a strong base like sodium hydride or potassium tert-butoxide. The specific substitution pattern on both the pyrrole and the side chain dictates the regiochemical outcome of the cyclization.

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization reactions provide another powerful avenue for the construction of the pyrrolo[3,2-b]pyridine ring system. The Fischer indole synthesis, a classic method for preparing indoles, can be adapted for the synthesis of azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, typically in the presence of a strong acid like polyphosphoric acid (PPA). This method has been successfully used to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.net

Regioselective Introduction of Halogen Substituents

The introduction of halogen atoms at specific positions of the pyrrolo[3,2-b]pyridine ring is crucial for modulating the biological activity of the resulting compounds. The regioselectivity of halogenation is governed by the electronic properties of the bicyclic system and the nature of the halogenating agent.

Strategies for Bromination at Position 5 or 6

The bromination of the pyrrolo[3,2-b]pyridine nucleus is typically an electrophilic aromatic substitution reaction. The position of bromination is influenced by the directing effects of the nitrogen atoms in both the pyrrole and pyridine rings, as well as any existing substituents.

Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent are often employed for such transformations. The reaction conditions, including solvent, temperature, and the presence of a catalyst, can be optimized to achieve the desired regioselectivity. While specific literature on the 5-bromination of 6-fluoro-1H-pyrrolo[3,2-b]pyridine is not abundant, general principles of electrophilic aromatic substitution on related azaindole systems suggest that the 5-position is a plausible site for electrophilic attack. A patent for related 1H-pyrrolo[2,3-b]pyridines describes bromination using either Br₂ or NBS in chloroform. nih.gov

Table 2: General Conditions for Bromination of Pyrrolopyridines

Substrate Brominating Agent Solvent General Outcome Reference
1H-Pyrrolo[2,3-b]pyridine derivative Br₂ or NBS Chloroform Bromination on the pyrrole or pyridine ring nih.gov

The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine would likely proceed via the initial synthesis of 6-fluoro-1H-pyrrolo[3,2-b]pyridine, followed by a regioselective bromination at the 5-position using a suitable brominating agent like NBS. The precise reaction conditions would need to be empirically determined to favor the desired isomer.

Methodologies for Fluorination at Position 6 or Related Positions

The introduction of a fluorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core is a key synthetic step. Fluorination can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org While direct fluorination of the pyrrolopyridine ring system can be challenging, several strategies have been developed. These often involve the use of specialized fluorinating reagents.

Late-stage fluorination strategies have gained considerable attention in drug discovery. rsc.org These methods allow for the introduction of fluorine at a later stage of the synthesis, providing access to a wider range of fluorinated analogs. Both nucleophilic and electrophilic fluorinating reagents are employed for this purpose. rsc.org The choice of reagent and reaction conditions depends on the specific substrate and the desired regioselectivity.

Advanced Functionalization and Derivatization Strategies

The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govmdpi.com These reactions are widely used in the synthesis of pharmaceuticals and other functional materials. researchgate.net For this compound, the bromine atom at the 5-position is particularly amenable to these transformations.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov This reaction typically involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.govbeilstein-journals.orgrsc.org

The Sonogashira cross-coupling reaction is another important palladium-catalyzed transformation that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netsoton.ac.uk This reaction provides a direct route to alkynyl-substituted pyrrolopyridines, which are valuable intermediates for further synthetic manipulations. researchgate.netsoton.ac.ukrsc.org

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Suzuki-MiyauraThis compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl-6-fluoro-1H-pyrrolo[3,2-b]pyridine
SonogashiraThis compound, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-6-fluoro-1H-pyrrolo[3,2-b]pyridine

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the corresponding bromo-substituted precursor. This transformation is a valuable tool for introducing a versatile functional group that can be further elaborated into other functionalities such as carboxylic acids, amides, or amines.

As discussed in the context of Suzuki-Miyaura and Sonogashira reactions, the arylation and alkynylation of this compound are well-established procedures. nih.govsoton.ac.uk These reactions allow for the introduction of a wide range of aryl and alkynyl substituents, providing access to a diverse library of compounds with potentially interesting biological or material properties. acs.org

Due to the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, alcohols, and thiols, providing a route to a variety of 6-substituted derivatives. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Beyond palladium, other transition metals can be utilized to catalyze a range of transformations on the this compound scaffold. researchgate.net These can include copper-catalyzed reactions for the formation of carbon-heteroatom bonds or rhodium-catalyzed C-H activation/functionalization reactions. These alternative metal-catalyzed methods expand the synthetic toolbox for modifying this important heterocyclic core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Chemo- and Regioselectivity Challenges and Solutions in Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to ensure the correct placement of the bromo and fluoro substituents and to avoid unwanted side reactions on the pyrrolopyridine core. The inherent reactivity of the pyrrole and pyridine rings, influenced by the nitrogen atoms and the fused ring system, dictates the preferred sites of electrophilic and nucleophilic attack.

Challenges:

Regioselective Halogenation: Introducing a bromine atom specifically at the C5 position of a 6-fluoro-1H-pyrrolo[3,2-b]pyridine nucleus can be challenging. The electron-rich pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. Within the pyrrole ring, the C3 position is often the most reactive. Therefore, direct bromination of the 6-fluoro-1H-pyrrolo[3,2-b]pyridine precursor could lead to a mixture of products, with potential for substitution at C3 or other positions.

Controlling Reactivity of the Pyrrole Nitrogen: The NH of the pyrrole ring is nucleophilic and can interfere with various reactions, such as metal-catalyzed cross-couplings or reactions involving strong bases.

Directing Effects of Substituents: The existing fluorine atom at the C6 position influences the electron density of the pyridine ring, which can affect the regioselectivity of subsequent reactions. Fluorine is an ortho-, para-director in electrophilic aromatic substitution, although its electron-withdrawing inductive effect deactivates the ring.

Solutions and Methodologies:

To overcome these challenges, synthetic chemists can employ several strategies:

Directed Ortho-metalation (DoM): This technique can be a powerful tool for the regioselective introduction of substituents. By first protecting the pyrrole nitrogen, a directing group can be installed that allows for lithiation at a specific position, followed by quenching with an electrophile (e.g., a bromine source).

Halogen Dance Reaction: In some cases, a halogen dance reaction can be utilized to move a halogen from one position to another under basic conditions. However, the conditions for such a reaction would need to be carefully optimized for this specific substrate.

Stepwise Construction of the Heterocycle: A common and often more controllable approach is to build the pyrrolopyridine ring system with the desired substituents already in place on the starting materials. For instance, starting with a suitably substituted pyridine derivative and then constructing the pyrrole ring can provide better regiochemical control.

Use of Specific Halogenating Agents: The choice of brominating agent is crucial. Mild and selective brominating agents, such as N-bromosuccinimide (NBS) or copper(II) bromide, can offer better regioselectivity compared to harsher reagents like elemental bromine. researchgate.net For example, copper(II) bromide in acetonitrile (B52724) at room temperature has been used for the efficient and regioselective 3-bromination of other azaindole systems. researchgate.net

A plausible synthetic approach could involve the initial synthesis of a 6-fluoropyrrolopyridine core, followed by a highly regioselective bromination step, potentially guided by a directing group or through carefully controlled reaction conditions.

Application of Protecting Group Strategies in Multi-Step Synthesis

Given the reactivity of the pyrrole NH group, its protection is often a critical step in the multi-step synthesis of functionalized pyrrolo[3,2-b]pyridines. jocpr.com The choice of the protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal at a later stage.

Common Protecting Groups for the Pyrrole Nitrogen:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, base (e.g., DMAP, TEA)Strong acid (e.g., TFA, HCl)Stable to many nucleophilic and basic conditions.
BenzenesulfonylBesBenzenesulfonyl chloride, baseStrong base (e.g., NaOH, KOH)Electron-withdrawing, can modify the reactivity of the pyrrole ring.
p-ToluenesulfonylTsTosyl chloride, baseStrong acid or base, reductive cleavageSimilar to Bes, widely used and well-documented.
(2-(Trimethylsilyl)ethoxy)methylSEMSEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF), acidStable to a wide range of conditions, removable under mild, specific conditions.

Strategic Application of Protecting Groups:

Preventing N-Substitution: The primary role of the protecting group is to prevent unwanted reactions at the pyrrole nitrogen, such as N-alkylation or N-acylation, during subsequent synthetic transformations.

Facilitating Metal-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are commonly used to introduce substituents onto the pyrrolopyridine core, protection of the NH group is often essential for achieving high yields and preventing catalyst deactivation.

Directing Regioselectivity: As mentioned earlier, some protecting groups can also function as directing groups in metalation reactions, enabling the regioselective introduction of functional groups.

Improving Solubility and Handling: Protection of the pyrrole nitrogen can sometimes improve the solubility of intermediates in organic solvents and facilitate their purification by chromatography.

Process Optimization for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process introduces a new set of challenges that require careful optimization of reaction parameters. The goal of process optimization is to develop a safe, efficient, cost-effective, and robust method for the large-scale production of the target compound.

Key Areas for Process Optimization:

Reagent and Solvent Selection:

Cost and Availability: On a large scale, the cost and availability of reagents and solvents become major factors. Less expensive and readily available materials are preferred.

Safety and Environmental Impact: The use of hazardous or environmentally persistent reagents and solvents should be minimized or replaced with safer alternatives. Green chemistry principles are increasingly important in process development.

Work-up and Purification: The choice of solvents and reagents should facilitate straightforward work-up procedures and minimize the need for complex purification methods like column chromatography, which is often not practical on a large scale. Crystallization is a preferred method for purification in process chemistry.

Reaction Conditions:

Temperature and Pressure: Reaction temperatures should be carefully controlled to ensure safety and minimize the formation of byproducts. Reactions that can be run at or near ambient temperature and pressure are generally preferred.

Concentration: The concentration of the reaction mixture can significantly impact reaction rates and product yields. Optimization studies are needed to find the optimal concentration that balances efficiency with safety and handling considerations.

Reaction Time: Minimizing reaction times is crucial for improving throughput and reducing operational costs.

Catalyst Loading and Efficiency:

For reactions involving expensive catalysts, such as palladium-based catalysts, minimizing the catalyst loading without compromising the reaction efficiency is a key optimization goal.

The choice of ligands for the metal catalyst can also have a profound impact on the reaction outcome and is a critical parameter to optimize. mdpi.com

Impurity Profile and Control:

A thorough understanding of the potential impurities that can be formed during the synthesis is essential.

Analytical methods, such as HPLC, must be developed to monitor the progress of the reaction and quantify the levels of impurities.

The process should be optimized to minimize the formation of impurities or to facilitate their removal during work-up and purification.

Example of a Process Optimization Consideration:

In a hypothetical synthesis of this compound that involves a Suzuki coupling reaction to introduce a substituent, process optimization would focus on:

ParameterLaboratory ScaleProcess Scale
Catalyst High-loading, specialized palladium catalystLow-loading, commercially available, robust catalyst
Solvent Anhydrous, high-purity solvent (e.g., dioxane)More economical and less hazardous solvent (e.g., 2-MeTHF, toluene)
Base Strong, soluble base (e.g., Cs₂CO₃)Less expensive, easily handled base (e.g., K₂CO₃, K₃PO₄)
Purification Silica gel chromatographyCrystallization, trituration

By systematically optimizing these and other parameters, a synthetic route can be developed that is suitable for the large-scale, cost-effective production of this compound.

Theoretical and Computational Investigations of 5 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, computational methods such as Density Functional Theory (DFT) would be employed to elucidate its electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative fluorine and bromine atoms, along with the fused aromatic ring system, would influence the energies of these orbitals. It is anticipated that the electron density in the HOMO would be distributed over the π-system of the pyrrolopyridine core, while the LUMO would also be delocalized over the aromatic rings. The precise energy values and the HOMO-LUMO gap would require specific quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range (eV) Significance
HOMO Energy -6.0 to -7.0 Electron-donating capacity
LUMO Energy -1.5 to -2.5 Electron-accepting capacity

Charge Distribution and Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the nitrogen atoms and the fluorine atom, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, positive potential (blue regions) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the pyrrole (B145914) ring, highlighting its electrophilic nature. The bromine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), making it a potential site for halogen bonding interactions.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is crucial for its biological activity and intermolecular interactions. Computational methods are used to determine the most stable conformation by optimizing the molecular geometry to a minimum energy state.

The fused pyrrolopyridine ring system is expected to be largely planar. The bond lengths, bond angles, and dihedral angles would be determined through geometry optimization calculations. The presence of the bulky bromine atom and the highly electronegative fluorine atom might cause minor distortions from perfect planarity. A detailed conformational analysis would involve rotating single bonds (if any) to identify all possible conformers and their relative energies. For a rigid fused-ring system like this, the number of low-energy conformers is expected to be limited.

Spectroscopic Property Predictions (e.g., Vibrational, NMR)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of a molecule and the interpretation of experimental spectra.

For this compound, vibrational frequencies (infrared and Raman spectra) can be calculated to identify the characteristic vibrational modes of the molecule. These would include stretching and bending vibrations of the C-H, N-H, C-F, and C-Br bonds, as well as the vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) can also be predicted. These theoretical chemical shifts, when compared with experimental data, can confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton.

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations can provide valuable insights into the reactivity and stability of a molecule. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are often used for this purpose. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

For this compound, these descriptors would be calculated to quantify its reactivity profile. The presence of both electron-donating (pyrrole nitrogen) and electron-withdrawing (pyridine nitrogen and halogens) groups would result in a complex reactivity pattern.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This is a key tool in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate.

In the context of this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various protein targets, such as kinases, which are often implicated in diseases like cancer. The docking simulations would predict the binding pose of the compound within the active site of a target protein and identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the binding affinity. For instance, the nitrogen atoms could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The bromine atom could participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The results of these simulations would provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Computational Mechanistic Studies of Reactions Involving the Scaffold

Computational chemistry offers a powerful lens through which to investigate the intricate mechanisms of chemical reactions. By modeling the interactions of molecules at an atomic level, researchers can elucidate reaction pathways, identify transient intermediates, and calculate the energy barriers associated with chemical transformations. These theoretical insights are invaluable for understanding reaction kinetics, predicting product formation, and designing novel synthetic routes.

In the context of this compound, computational mechanistic studies would be instrumental in exploring its reactivity. Such studies could, for example, investigate the mechanisms of nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic attack on the pyrrolopyridine core. By employing methods such as Density Functional Theory (DFT), scientists can map out the potential energy surface of a reaction, providing a detailed, step-by-step picture of how reactants are converted into products.

The lack of specific computational data for this compound means that detailed research findings and corresponding data tables on its reaction mechanisms cannot be presented at this time. Future computational investigations would be necessary to generate the data required to fully understand the mechanistic nuances of this molecule's chemical behavior. Such research would be a valuable contribution to the field of heterocyclic chemistry, providing a deeper understanding of the reactivity of this and related compounds.

Lack of Specific Research Findings for this compound

Following a comprehensive search of available scientific literature, specific research findings detailing the applications of This compound as a research scaffold are not presently available. The search did not yield specific examples of its use in the synthesis of complex polycyclic heterocycles or as a precursor for multi-aryl substituted systems. Furthermore, no dedicated enzyme inhibition studies targeting Fibroblast Growth Factor Receptor (FGFR) or mitotic kinases such as MPS1 using this specific compound were found.

While the broader class of pyrrolopyridines is of significant interest in medicinal chemistry and materials science, the unique substitution pattern of a bromine atom at the 5-position and a fluorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core does not appear in the reviewed literature concerning the specified applications.

Research on related, but structurally distinct, pyrrolopyridine isomers and derivatives highlights the potential of this heterocyclic family:

FGFR Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine and 5-formyl-pyrrolo[3,2-b]pyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptors. nih.govnih.gov These studies underscore the utility of the pyrrolopyridine scaffold in designing kinase inhibitors.

Mitotic Kinase (MPS1) Inhibition: The 1H-pyrrolo[3,2-c]pyridine scaffold, a different isomer, has been the basis for the development of potent and selective inhibitors of the mitotic kinase MPS1. nih.gov

Synthesis of Multi-Aryl Systems: Other brominated pyrrolopyridine isomers, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, have been utilized as key intermediates in Suzuki cross-coupling reactions to generate multi-aryl substituted derivatives. nih.gov

However, it must be emphasized that these findings are not directly applicable to This compound . The precise arrangement and electronic nature of the bromo and fluoro substituents on the pyrrolo[3,2-b]pyridine core would significantly influence its reactivity in chemical synthesis and its binding affinity and selectivity for biological targets. Without specific studies on this compound, any discussion of its applications would be speculative.

Further research is required to elucidate the chemical versatility and biological activity of This compound .

Applications As a Research Scaffold in Chemical and Biological Sciences

Exploration of Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

Other Kinase Targets (e.g., PI3Ks, SGK-1, c-Met)

Derivatives of the broader pyrrolopyridine family have demonstrated inhibitory activity against several important kinase targets beyond the more commonly studied ones.

PI3Ks (Phosphoinositide 3-kinases): The PI3K signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. While specific studies on 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives as PI3K inhibitors are not extensively documented, the general class of pyrrolopyridine-containing molecules has been explored for this purpose. For instance, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) is a potent pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. This highlights the potential of the pyridine (B92270) and fused heterocyclic systems in targeting the PI3K pathway.

SGK-1 (Serum and glucocorticoid-regulated kinase 1): SGK1 is implicated in various cellular processes, including cell proliferation and survival, and is considered a potential target in cancer and other diseases. A series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as SGK1 inhibitors, demonstrating the utility of this scaffold in targeting this kinase. koreascience.kr

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, with one potent compound also showing a 40% inhibition of c-MET kinase at a 1 µM concentration. nih.govnih.gov This suggests that the pyrrolopyridine scaffold can be adapted to target c-Met.

Molecular Mechanisms of Cellular Perturbation

Derivatives based on the pyrrolopyridine scaffold have been shown to exert their biological effects through various molecular mechanisms, leading to cellular perturbation and, ultimately, cell death in pathological contexts.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site. nih.govsemanticscholar.org One of the most potent compounds from this series was found to significantly inhibit tubulin polymerization at low micromolar concentrations. nih.govsemanticscholar.org

Cell Cycle Arrest: By disrupting microtubule dynamics, these compounds can lead to a halt in the cell cycle, typically at the G2/M phase. The aforementioned 1H-pyrrolo[3,2-c]pyridine derivatives were shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle at sub-micromolar concentrations. nih.govsemanticscholar.org This arrest prevents the cells from completing mitosis and proliferating. Other studies on different heterocyclic compounds have also demonstrated the ability of small molecules to induce cell cycle arrest at various phases, a common mechanism for anticancer agents. ajmb.orgnih.govmedjchem.commdpi.comfrontiersin.org

Apoptosis Induction: Following prolonged cell cycle arrest or significant cellular stress, cells can undergo programmed cell death, or apoptosis. The potent 1H-pyrrolo[3,2-c]pyridine derivatives that inhibit tubulin polymerization were also found to be effective inducers of apoptosis. nih.govsemanticscholar.org This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of the this compound scaffold and the analysis of the resulting biological activities provide valuable insights into the structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

For pyrrolopyridine derivatives acting as kinase inhibitors, SAR studies have revealed several key features:

Substitutions on the Pyrrole (B145914) Nitrogen: The nature of the substituent on the pyrrole nitrogen can significantly influence the inhibitory activity and selectivity.

Modifications at the 4- and 6-positions of the Pyridine Ring: These positions are often critical for interacting with the hinge region of the kinase or for extending into solvent-exposed regions, and modifications here can fine-tune the binding affinity.

A study on 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1 demonstrated how structure-based design and SAR studies led to the optimization of a high-throughput screening hit into a potent and selective inhibitor with a favorable oral pharmacokinetic profile. nih.gov Similarly, SAR studies on 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govamanote.commdpi.comtriazole derivatives as necroptosis inhibitors highlighted the importance of specific substitutions for potent activity. rsc.org

Investigation of Potential Biological Activity against Pathogens

The pyrrolopyridine scaffold has also been investigated for its potential to combat various pathogens, including bacteria, mycobacteria, viruses, and fungi.

Antimycobacterial Activity: Derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target the mycobacterial respiratory cytochrome bc1 complex. researchgate.netnih.govacs.org These compounds have shown potent activity against Mycobacterium tuberculosis. Furthermore, substituted pyridine-based azomethine derivatives have also been screened for their antituberculosis activity against Mycobacterium bovis. eurjchem.com

Antiviral Activity: The pyrrolopyridine framework is present in several antiviral agents. For instance, Fostemsavir, an approved HIV treatment, contains a pyrrolopyridine scaffold. nih.gov Studies have shown that certain pyrrolo[3,4-c]pyridine derivatives exhibit anti-HIV-1 activity. nih.gov Additionally, novel pyrrole and pyrrolopyrimidine derivatives have demonstrated significant antiviral activity against Rotavirus and Coxsackievirus B4. nih.gov Other research has also highlighted the antiviral potential of various pyridine and fused pyrrole compounds. amanote.commdpi.commdpi.comsemanticscholar.org

Antibacterial Activity: The emergence of antibiotic resistance has spurred the search for new antibacterial agents. Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli. nih.gov A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. nih.gov The most active compound from this series exhibited a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov Other studies have also reported the antibacterial potential of various pyrrole and pyridine derivatives against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.comresearchgate.net

Antifungal Activity: Pyrrolo[1,2-a]pyrazines, which are structurally related to pyrrolopyridines, have shown potent antifungal activity against several Candida species. mdpi.com Specifically, brominated pyrrolo[1,2-a]pyrazines were found to be more active than their non-halogenated counterparts. mdpi.com Other research has also explored the antifungal properties of various pyrrole and pyridine derivatives. mdpi.comnih.govresearchgate.net

Role in Lead Compound Identification and Optimization in Drug Discovery Research

The this compound scaffold plays a crucial role in the identification and optimization of lead compounds in drug discovery. Its versatility allows for the generation of large libraries of derivatives for high-throughput screening and subsequent optimization of hits.

Scaffold Modifications for Enhanced Potency and Selectivity

Once a lead compound with a this compound core is identified, its potency and selectivity can be enhanced through various scaffold modifications. These modifications are guided by SAR studies and computational modeling.

Key modification strategies include:

Substitution at the Bromine Position: The bromine atom at the 5-position is a key site for modification. Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at this position. These modifications can lead to significant improvements in potency by establishing new interactions with the target protein.

Functionalization of the Pyrrole and Pyridine Rings: The nitrogen atom of the pyrrole ring and the carbon atoms of both rings can be functionalized with different substituents to modulate the electronic properties, solubility, and binding affinity of the molecule.

Scaffold Hopping: In some cases, the entire pyrrolopyridine core can be replaced with a different heterocyclic system that maintains the key pharmacophoric features while offering improved properties.

Design Principles for Bioactive Derivatives

The design of bioactive derivatives based on the this compound scaffold is guided by several key principles:

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different derivatives will bind to the active site. This information can guide the design of new compounds with improved binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Privileged Scaffolds: The pyrrolopyridine core can be considered a "privileged scaffold" as it is capable of binding to multiple biological targets with high affinity. By decorating this scaffold with different substituents, it is possible to generate a wide range of bioactive molecules.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target protein can be identified and then linked together or grown to create more potent lead compounds. The this compound core can serve as a starting point for fragment-based approaches.

The strategic application of these design principles allows for the rational development of novel and effective therapeutic agents based on the versatile this compound scaffold.

Potential Applications in Materials Science (e.g., Organic Light Emitting Devices, Dyes)

While specific research into the application of this compound in materials science is not extensively documented in publicly available literature, the inherent electronic and photophysical properties of the broader pyrrolopyridine and azaindole classes of compounds suggest potential utility in fields such as organic electronics. The pyrrolo[3,2-b]pyridine scaffold, being an electron-rich heterocyclic system, forms the basis for various organic semiconducting materials. researchgate.net

Derivatives of the parent compound, 7-azaindole (B17877), have been explored for their luminescence properties, with some demonstrating utility as blue emitters in Organic Light Emitting Devices (OLEDs). The fluorescence of 7-azaindole and its derivatives is a known characteristic, although factors such as dimerization can influence its quantum yield. nih.gov Computational studies on azaindoles have been conducted to predict their electronic spectra, which is crucial for designing materials for optoelectronic applications. researchgate.netmdpi.com

Furthermore, the pyrrolo[3,2-b]pyrrole (B15495793) core, which shares structural similarities with the pyrrolopyridine system, has been utilized in the development of efficient fluorescent dyes. These dyes can exhibit strong absorption and emission in the visible spectrum. bohrium.com The electronic properties of such conjugated heterocyclic systems can often be tuned through the introduction of various substituents, including halogens like bromine and fluorine, which can influence the HOMO/LUMO energy levels and, consequently, the optical and electronic characteristics of the material. researchgate.net

Although direct experimental data for this compound is not available, the foundational characteristics of the pyrrolopyridine structure point towards a potential area of investigation for its use in the development of novel organic semiconductors and fluorescent materials. Further research, including experimental and computational studies on its photophysical and electronic properties, would be necessary to fully assess its viability in applications like OLEDs and as a functional dye.

Future Directions and Emerging Research Avenues for 5 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine

Development of Greener and Sustainable Synthetic Routes

The future synthesis of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine and its derivatives is poised to shift away from traditional, often harsh, chemical methods towards more environmentally benign and efficient processes. The principles of green chemistry are becoming increasingly central to organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically accelerate reaction times in the synthesis of azaindole cores. researchgate.net Future research will likely focus on adapting and optimizing microwave-assisted protocols, such as the Sonogashira coupling followed by cyclization, using less toxic and more abundant catalysts like iron. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound could lead to higher yields, purity, and a significantly reduced environmental footprint.

Biocatalysis: The use of enzymes, such as halogenases, could offer highly selective and environmentally friendly methods for the halogenation steps in the synthesis of this compound. nih.gov Research into engineering enzymes that can specifically act on the pyrrolo[3,2-b]pyridine scaffold is a promising avenue.

Sustainable Solvents and Catalysts: A major goal will be the replacement of traditional organic solvents with greener alternatives like water or bio-based solvents. organic-chemistry.org Similarly, the development of catalytic systems based on earth-abundant and non-toxic metals (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium) is a critical objective. researchgate.netacs.org

Table 1: Comparison of Synthetic Methodologies for Azaindole Synthesis
ParameterTraditional SynthesisFuture Greener Synthesis
CatalystsOften relies on precious metals (e.g., Palladium).Focus on earth-abundant metals (e.g., Iron, Copper) and biocatalysts. researchgate.net
SolventsUse of volatile and often toxic organic solvents.Emphasis on water, ionic liquids, or bio-derived solvents. organic-chemistry.org
Energy SourceConventional heating (oil baths, heating mantles).Microwave irradiation, ultrasound, and photochemistry for energy efficiency. researchgate.net
Process TypeTypically batch processing.Shift towards continuous flow chemistry for better control and scalability.
Waste GenerationCan produce significant amounts of chemical waste.Aims for higher atom economy and reduced waste streams. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While standard spectroscopic methods like 1H and 13C NMR are fundamental, the unambiguous structural determination of this compound and its complex derivatives necessitates the application of more advanced techniques. These methods are crucial for confirming regiochemistry, stereochemistry, and intermolecular interactions.

Future characterization will likely involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be indispensable for definitively assigning proton and carbon signals, especially in elaborately substituted analogs.

19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR will be a critical tool. It provides valuable information about the electronic environment of the fluorine atom and can be used to study interactions with biological targets or materials.

High-Resolution Mass Spectrometry (HRMS): ESI-TOF and other HRMS techniques provide exact mass measurements, which are essential for confirming elemental composition and identifying unknown metabolites or degradation products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of this compound complexed with biological targets (like kinases) will provide invaluable insights for structure-based drug design.

Table 2: Advanced Spectroscopic Techniques for Structural Analysis
TechniqueInformation ProvidedApplication for this compound
2D NMR (COSY, HSQC, HMBC)Provides through-bond correlations between nuclei (H-H, C-H).Unambiguous assignment of all proton and carbon signals in complex derivatives.
19F NMRSensitive to the local electronic environment of the fluorine atom.Probing electronic changes upon substitution or binding to a target.
High-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratio for determining elemental formula. nih.govConfirming the identity of synthesized compounds and identifying metabolites.
X-ray CrystallographyProvides the exact 3D atomic arrangement in a crystalline solid.Visualizing binding modes with target proteins to guide drug design.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic pathways, significantly accelerating the research and development process. astrazeneca.commdpi.com

For this compound, AI and ML can be applied to:

De Novo Design: Generative AI models can design novel derivatives of the core scaffold with desired properties, such as enhanced binding affinity for a specific biological target or improved photophysical characteristics for material applications. mdpi.com

Predictive Modeling: ML algorithms can be trained to predict various properties, including biological activity (QSAR models), absorption, distribution, metabolism, excretion, and toxicity (ADMET), allowing for the in silico screening of virtual libraries before committing to costly synthesis. nih.gov

Synthesis Planning: AI tools can assist in retrosynthetic analysis, proposing the most efficient and sustainable synthetic routes to target molecules based on known chemical reactions. mdpi.com

High-Throughput Virtual Screening: AI can be used to rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing candidates for experimental testing. nih.gov

Expanding the Scope of Targeted Biological Pathways

The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in numerous biologically active compounds, particularly as kinase inhibitors. nih.govnih.gov Future research on this compound will aim to expand its therapeutic potential by exploring a wider range of biological targets and pathways.

Promising areas of investigation include:

Kinase Inhibition: While a primary area, research can be directed towards highly specific inhibitors for kinases implicated in cancers and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs) or Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS). nih.govnih.govmdpi.com The unique halogenation pattern of the compound could be exploited to achieve selectivity.

Tubulin Polymerization Inhibition: Certain pyrrolopyridine derivatives have shown potential as inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov Derivatives of this compound could be designed as novel colchicine-binding site inhibitors.

Antimicrobial Activity: The pyrrole (B145914) and azaindole motifs are present in compounds with antibacterial properties. nih.gov Screening against a panel of pathogenic bacteria, including resistant strains like MRSA, could uncover new therapeutic applications.

Neurodegenerative Diseases: Given the role of certain kinases in Alzheimer's disease and other neurodegenerative conditions, exploring the activity of these compounds against targets like GSK3β could be a fruitful research direction. nih.gov

Table 3: Potential Biological Targets and Pathways
Target ClassSpecific ExamplesTherapeutic AreaRationale
Receptor Tyrosine KinasesFGFR, FMS, c-MetOncology, InflammationAzaindole is a known hinge-binding motif for many kinases. nih.govnih.govrsc.org
Cytoskeletal ProteinsTubulin (Colchicine site)OncologyPyrrolopyridines have shown potential as microtubule-targeting agents. nih.gov
Bacterial EnzymesDNA Gyrase, DprE1Infectious DiseasesThe scaffold is present in known antibacterial agents. nih.govnih.gov
Signaling Pathway ProteinsPI3K, mTOR, MAPKOncology, NeurodegenerationDerivatives have been shown to inhibit these key cellular signaling pathways. nih.govnih.gov

Exploration of Novel Material Science Applications

Beyond its biomedical potential, the electronic properties of this compound make it an interesting candidate for applications in material science. The electron-rich pyrrole ring fused to the electron-deficient pyridine (B92270) ring, along with the influence of the halo-substituents, creates a unique electronic profile.

Future research could explore its use in:

Organic Electronics: The compound could serve as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Its structure could be incorporated into larger conjugated systems to tune the HOMO/LUMO energy levels and charge transport properties.

Fluorescent Probes and Sensors: The inherent fluorescence of the azaindole core can be sensitive to the local environment. acs.org Derivatives could be designed as chemosensors for detecting specific ions or molecules through changes in their photophysical properties.

Functional Chromophores: The compound's scaffold can be functionalized to create dyes with specific absorption and emission characteristics for applications in imaging or as sensitizers in photodynamic therapy or dye-sensitized solar cells. nih.gov

High-Performance Polymers: Incorporation of the rigid, thermally stable pyrrolopyridine unit into polymer backbones could lead to materials with enhanced thermal and oxidative stability. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.